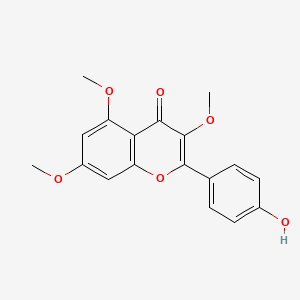
2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromone derivatives. One common method includes the use of a base-catalyzed reaction where the phenolic compound is reacted with a chromone derivative in the presence of a base such as potassium carbonate in a solvent like acetone . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and purity. Green chemistry principles, including the use of environmentally benign solvents and catalysts, are also considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The chromone ring can be reduced under specific conditions.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced chromone derivatives.
Substitution: Various substituted flavonoid derivatives.
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory and anticancer activities. It has shown promise in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the NF-κB pathway and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Hydroxyphenyl)ethanol
- 4-Hydroxy-2-quinolones
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
Uniqueness
2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-chromen-4-one is unique due to its specific substitution pattern on the chromone ring, which imparts distinct biological activities compared to other similar compounds. Its multiple methoxy groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Propiedades
IUPAC Name |
2-(4-hydroxyphenyl)-3,5,7-trimethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-12-8-13(22-2)15-14(9-12)24-17(18(23-3)16(15)20)10-4-6-11(19)7-5-10/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOJYRXQNKPQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559978 |
Source


|
| Record name | 2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59259-80-2 |
Source


|
| Record name | 2-(4-Hydroxyphenyl)-3,5,7-trimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10559978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

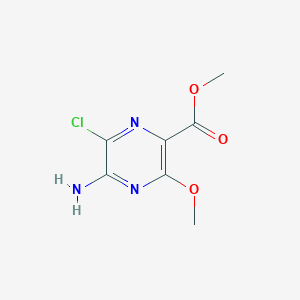
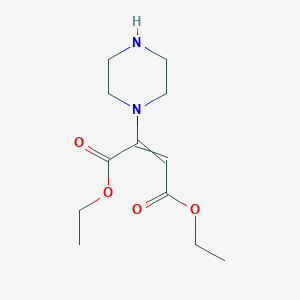
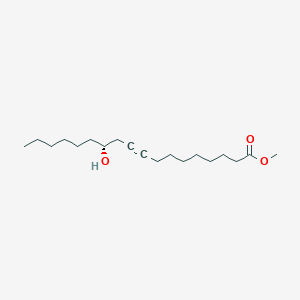


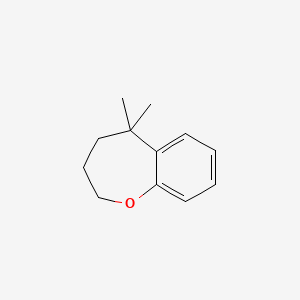
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
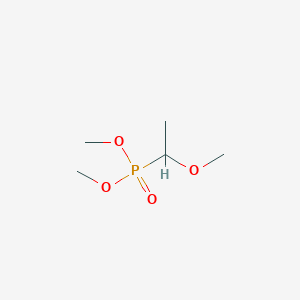
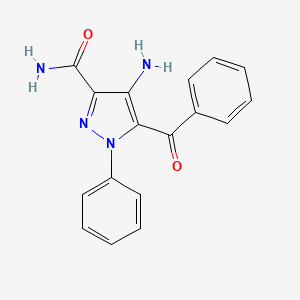
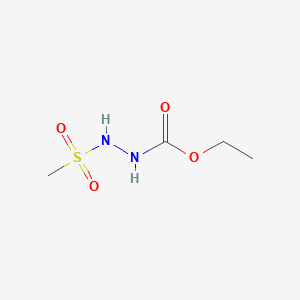
![[4,6-Bis(dodecyloxy)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14614258.png)
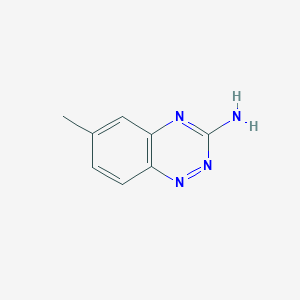
![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)
